4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide
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Overview
Description
4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide is a complex organic compound that has gained significant attention in various scientific domains. Its unique structure, incorporating a pyrazolopyrimidine core linked to a chlorophenyl group and further modified with thioacetamido and benzamide functionalities, makes it an intriguing subject for research in chemistry, biology, and medicine.
Mechanism of Action
Target of action
The compound “4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide” belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to have a wide range of biological activities and can bind with high affinity to multiple receptors .
Mode of action
They can interact with their targets and cause changes in cellular processes .
Biochemical pathways
Pyrazolo[3,4-d]pyrimidines can affect various biochemical pathways depending on their specific targets . They can influence processes such as cell proliferation, inflammation, and various metabolic pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups .
Result of action
Based on the known activities of pyrazolo[3,4-d]pyrimidines, it could potentially have effects such as anti-inflammatory, antiviral, or anticancer activities .
Action environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules or ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide typically involves multiple steps, starting with the preparation of the pyrazolopyrimidine scaffold. This is often achieved through the condensation of appropriate hydrazine derivatives with pyrimidine precursors. The subsequent functionalization to introduce the 3-chlorophenyl group, thioacetamido linkage, and benzamide moiety requires precise control of reaction conditions, such as temperature, solvent choice, and reaction time.
Industrial Production Methods: While specific industrial production methods for this compound might vary, they generally follow similar synthetic routes with optimizations for scalability. Techniques such as flow chemistry and catalytic processes are employed to enhance yield and reduce costs. Industrial-scale syntheses prioritize safety, environmental considerations, and efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: This compound can undergo oxidation reactions, particularly at the thioacetamido and pyrazolopyrimidine moieties.
Reduction: Reduction of specific functional groups, such as the nitro group (if present), can be achieved using suitable reagents.
Substitution: Substitution reactions are common, especially on the aromatic rings and at the amide functionalities.
Common Reagents and Conditions Used in These Reactions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperoxybenzoic acid.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically employed for reductions.
Substitution Reagents: Halogenation agents (e.g., bromine), nucleophiles (e.g., amines), and electrophiles (e.g., acyl chlorides) are used under various conditions such as room temperature or elevated temperatures in suitable solvents.
Major Products Formed from These Reactions: The major products formed depend on the specific reaction pathways and conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amine derivatives. Substitution reactions yield variously substituted aromatic and heterocyclic compounds.
Scientific Research Applications
4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound, including its interaction with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Used in the development of new materials and as a precursor for synthesizing other valuable compounds.
Comparison with Similar Compounds
4-(2-(benzylthio)acetamido)benzamide
1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
4-amino-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Highlighting Uniqueness: Compared to its analogs, 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide's unique combination of functional groups confers distinct chemical properties and potential biological activities. This distinctiveness makes it a valuable candidate for research exploring new therapeutic applications and synthetic methodologies.
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Properties
IUPAC Name |
4-[[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O2S/c21-13-2-1-3-15(8-13)27-19-16(9-25-27)20(24-11-23-19)30-10-17(28)26-14-6-4-12(5-7-14)18(22)29/h1-9,11H,10H2,(H2,22,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRBYLXZXZUVRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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